(S)-Methyl 3-(benzyloxycarbonylamino)-3-phenylpropanoate

Vue d'ensemble

Description

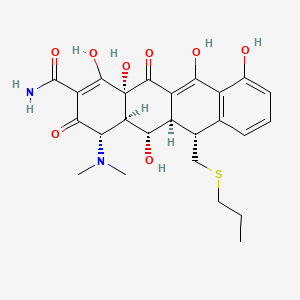

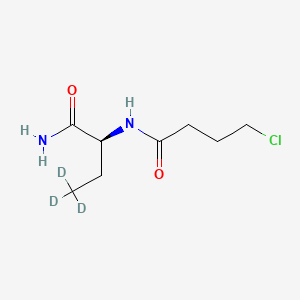

The compound is a derivative of amino acids, specifically an alanine derivative . It contains a benzyloxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other substances .Applications De Recherche Scientifique

Catalysis and Organic Synthesis : This compound has been utilized in the selective formation of unsaturated esters or cascade reactions in alkyne methoxycarbonylation catalyzed by palladium complexes. This process demonstrates high activity and regioselectivity, highlighting its potential in organic synthesis (Magro et al., 2010).

Biological Evaluation for Medical Imaging : In another study, derivatives of 2-amino-3-phenylpropanoic acid, closely related to the mentioned compound, were synthesized and evaluated for their applicability in detecting malignant fibrosarcoma using PET imaging. This research underscores its significance in medical diagnostics (Qi Chuan-min, 2010).

Fluorescence Sensing and Material Science : The compound has been incorporated into coumarin–triazole based probes, which are used as turn-off fluorescence sensors with high sensitivity for iron (III) ions. This application is crucial in the development of selective and sensitive sensors for metal ion detection (Joshi et al., 2015).

Antibacterial Activity : Research has also shown its use in the synthesis of derivatives targeting Mycobacterium tuberculosis, indicating its potential in developing new antibacterial agents (Pinheiro et al., 2007).

Synthetic Applications in Pharmacology : It plays a role in the chemoenzymatic synthesis of the C-13 side chain of important pharmaceuticals like paclitaxel (Taxol) and docetaxel (Taxotere), highlighting its importance in drug synthesis (Hamamoto et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)12-16(15-10-6-3-7-11-15)19-18(21)23-13-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDOSGINLYWIK-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858305 | |

| Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoate | |

CAS RN |

32975-59-0 | |

| Record name | Methyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B587467.png)

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid](/img/structure/B587476.png)